

# discovery and chemical history of 3-(chloromethyl)-1-methyl-1H-indazole

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## Compound of Interest

**Compound Name:** 3-(chloromethyl)-1-methyl-1H-indazole

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An In-depth Technical Guide to the Discovery and Chemical History of **3-(chloromethyl)-1-methyl-1H-indazole**

## Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in the field of drug discovery.<sup>[1][2]</sup> Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, indazole derivatives are core components of numerous therapeutic agents, including those with anticancer, anti-inflammatory, and anti-HIV activities.<sup>[3]</sup> The indazole heterocycle exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable and is the predominant form in most marketed pharmaceuticals.<sup>[3][4]</sup>

The strategic functionalization of the indazole core is paramount to modulating its pharmacological activity. One such key intermediate, **3-(chloromethyl)-1-methyl-1H-indazole**, serves as a critical building block for the synthesis of complex, high-value molecules. Its importance lies in the presence of a reactive chloromethyl group at the 3-position, which acts as a potent electrophilic handle for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of the chemical history, synthesis,

and applications of this pivotal intermediate, designed for researchers and professionals in drug development.

## Synthetic Pathways and Mechanistic Insights

The synthesis of **3-(chloromethyl)-1-methyl-1H-indazole** is a multi-step process that requires precise control over regioselectivity and functional group transformations. The most common and logical synthetic route begins with the parent indazole molecule and proceeds through N-methylation, C3-formylation, reduction, and subsequent chlorination.

### Step 1: Regioselective N-1 Methylation of the Indazole Core

A primary challenge in the functionalization of indazole is controlling the site of alkylation, as direct alkylation often yields a mixture of N-1 and N-2 substituted products.<sup>[3][5]</sup> Achieving high regioselectivity is crucial for ensuring the efficiency and purity of the final product.

**Causality of Experimental Choice:** The choice of base and solvent system is critical for directing methylation to the N-1 position. The use of a strong, non-nucleophilic hydride base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) is a field-proven method for achieving high N-1 selectivity.<sup>[5][6]</sup> The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering its attack on the electrophile (methyl iodide or dimethyl sulfate) and electronically favoring the reaction at the more nucleophilic N-1 position. Studies have shown that this NaH/THF system can lead to greater than 99% N-1 regioselectivity for various C-3 substituted indazoles.<sup>[6]</sup>

#### Experimental Protocol: Synthesis of 1-methyl-1H-indazole

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
- **Indazole Addition:** Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 30 minutes.
- **Deprotonation:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating

the formation of the indazolide anion.

- **Methylation:** Cool the reaction mixture back to 0 °C. Add methyl iodide ( $\text{CH}_3\text{I}$ , 1.2 equivalents) dropwise.
- **Reaction Completion:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by column chromatography on silica gel to afford pure 1-methyl-1H-indazole.

## Step 2: C-3 Formylation via the Vilsmeier-Haack Reaction

With the N-1 position successfully methylated, the next critical step is the introduction of a functional group at the C-3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.

[7][8]

**Mechanistic Underpinnings:** The reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the "Vilsmeier reagent," from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with an acid halide like phosphorus oxychloride ( $\text{POCl}_3$ ).[8][9][10] The electron-rich 1-methyl-indazole then acts as a nucleophile, attacking the Vilsmeier reagent at the C-3 position. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde, 1-methyl-1H-indazole-3-carbaldehyde.[10] This method is preferred for its mild conditions and high efficiency.[11]

**Experimental Protocol: Synthesis of 1-methyl-1H-indazole-3-carbaldehyde**

- **Vilsmeier Reagent Formation:** In a dry flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Add phosphorus oxychloride ( $\text{POCl}_3$ ,

1.5 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

- Substrate Addition: Add a solution of 1-methyl-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent.
- Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
- Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution until the pH is ~7-8. Extract the product with ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield 1-methyl-1H-indazole-3-carbaldehyde.

## Step 3 & 4: Reduction to Alcohol and Subsequent Chlorination

The final two steps involve the transformation of the aldehyde functional group into the target chloromethyl group. This is achieved through a standard two-step sequence: reduction of the aldehyde to a primary alcohol, followed by substitution of the hydroxyl group with a chlorine atom.

Chemical Logic:

- Reduction: The reduction of the aldehyde to (1-methyl-1H-indazol-3-yl)methanol is readily accomplished using a mild reducing agent such as sodium borohydride (NaBH<sub>4</sub>) in an alcoholic solvent like methanol or ethanol. NaBH<sub>4</sub> is selected for its operational simplicity and high chemoselectivity for carbonyls.
- Chlorination: The conversion of the primary alcohol to the corresponding alkyl chloride is a classic nucleophilic substitution. Thionyl chloride (SOCl<sub>2</sub>) is an excellent reagent for this

transformation. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion ( $S_{N}i$  mechanism), releasing sulfur dioxide ( $SO_2$ ) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.

#### Experimental Protocol: Synthesis of **3-(chloromethyl)-1-methyl-1H-indazole**

- Reduction: Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 equivalent) in methanol at 0 °C. Add sodium borohydride ( $NaBH_4$ , 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
- Monitoring: Stir the reaction at room temperature for 1-2 hours until the reduction is complete (monitored by TLC).
- Work-up (Alcohol): Quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (DCM). Dry the combined organic layers over  $Na_2SO_4$  and concentrate to yield crude (1-methyl-1H-indazol-3-yl)methanol, which can often be used in the next step without further purification.
- Chlorination: Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C. Add thionyl chloride ( $SOCl_2$ , 1.2 equivalents) dropwise.
- Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Final Work-up and Purification: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize excess  $SOCl_2$ . Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over  $Na_2SO_4$ , and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure **3-(chloromethyl)-1-methyl-1H-indazole**.

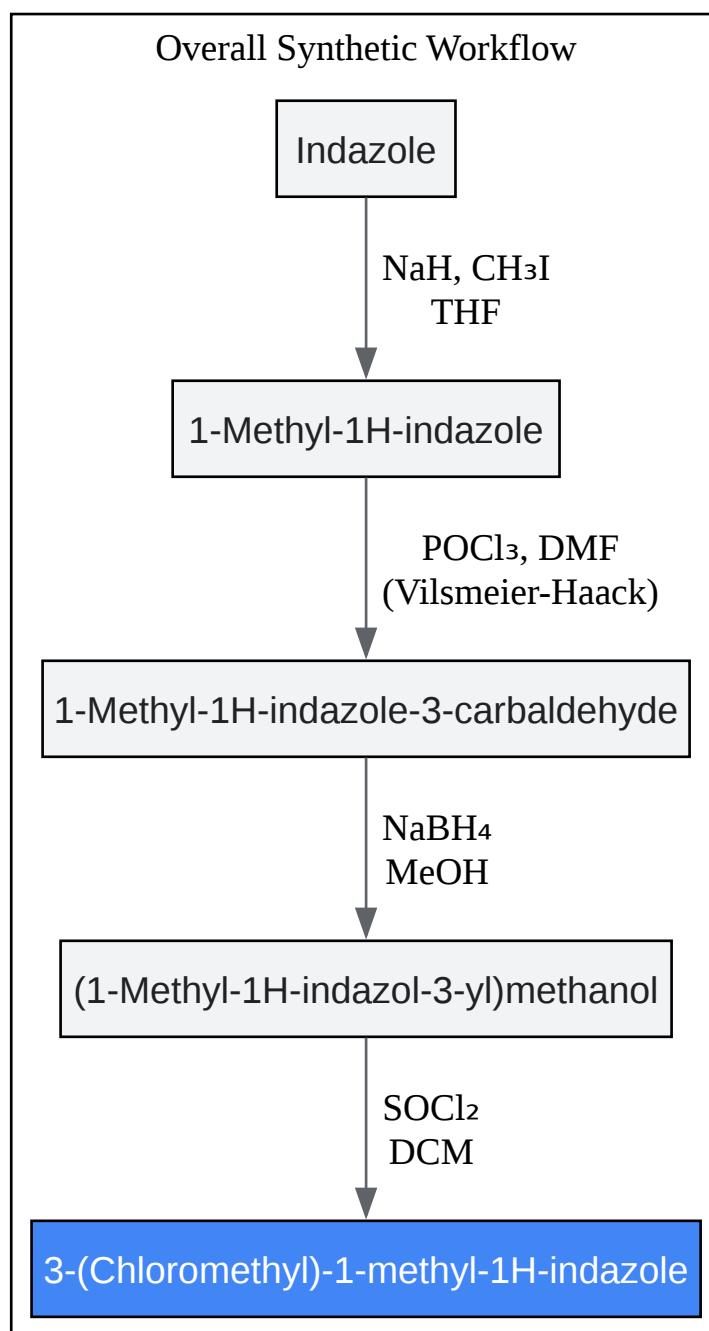
## Physicochemical Properties and Data

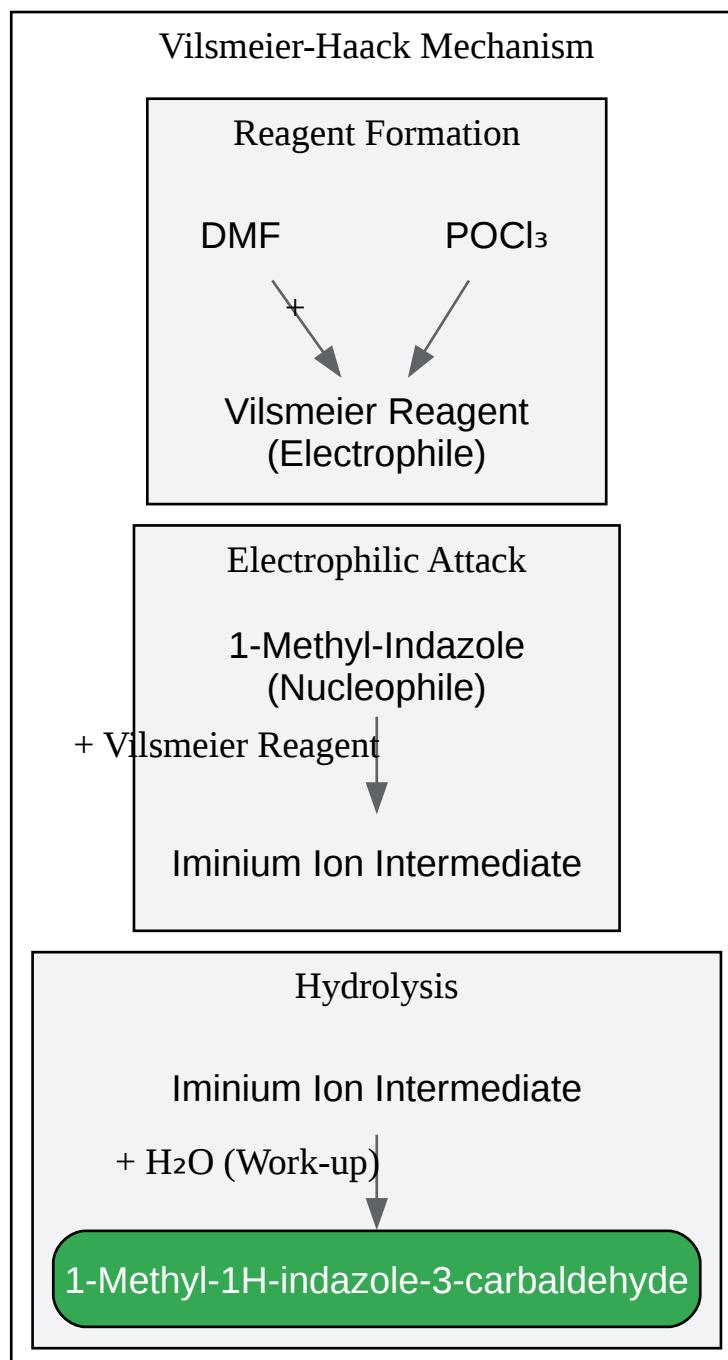
Summarized below are the key identifiers and properties for this important intermediate.

Property	Value	Reference(s)
IUPAC Name	3-(chloromethyl)-1-methyl-1H-indazole	<a href="#">[12]</a>
CAS Number	1578-97-8	<a href="#">[12]</a> <a href="#">[13]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClN <sub>2</sub>	<a href="#">[12]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Molecular Weight	180.63 g/mol	<a href="#">[12]</a> <a href="#">[13]</a>
Monoisotopic Mass	180.04543 Da	<a href="#">[12]</a> <a href="#">[14]</a>
Appearance	Solid	<a href="#">[13]</a>

## Visualization of Synthetic and Mechanistic Pathways

To better illustrate the chemical transformations, the following diagrams outline the overall workflow and a key reaction mechanism.





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Caption: Mechanism of the Vilsmeier-Haack formylation at C-3.

## Chemical History and Application in Drug Development

The primary value of **3-(chloromethyl)-1-methyl-1H-indazole** in chemical history is not as a final product, but as a highly strategic intermediate. Its development is intrinsically linked to the synthesis of more complex molecules that require the specific 1-methyl-indazole-3-yl-methyl substructure.

## Role as a Key Building Block for Axitinib

The most prominent application of **3-(chloromethyl)-1-methyl-1H-indazole** is in the synthesis of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. [16] Axitinib functions by targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are crucial mediators of tumor angiogenesis and growth. [17] It is approved for the treatment of advanced renal cell carcinoma. [17] In the synthesis of Axitinib, the **3-(chloromethyl)-1-methyl-1H-indazole** fragment serves as the electrophilic partner. It undergoes a nucleophilic substitution reaction with a thiol-containing benzamide derivative, forging a critical carbon-sulfur bond and assembling a significant portion of the final drug's core structure. The availability of this intermediate in high purity is therefore a critical factor in the efficient and scalable manufacturing of this important oncology drug. [16][18][19]

## Conclusion

**3-(chloromethyl)-1-methyl-1H-indazole** represents a quintessential example of a value-added synthetic intermediate whose discovery and optimization have been driven by the demands of modern medicinal chemistry. Its multi-step synthesis, which navigates challenges of regioselectivity and requires precise functional group manipulations, is a testament to the enabling power of synthetic organic chemistry. By providing a reactive handle on a privileged heterocyclic scaffold, it serves as an indispensable building block for the construction of complex therapeutic agents like Axitinib, underscoring its significance for researchers, scientists, and professionals dedicated to the advancement of drug development.

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